molecular formula C19H28N2O2 B6641338 N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

Numéro de catalogue B6641338
Poids moléculaire: 316.4 g/mol
Clé InChI: WNMNWFKVBLSLEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception.

Mécanisme D'action

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain. PAMs enhance the activity of mGluR5 by binding to a site distinct from the glutamate binding site, which results in an increase in the potency and efficacy of glutamate. This leads to an increase in the activity of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, which is involved in various physiological processes, including synaptic plasticity and cell survival.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in preclinical models. It has also been shown to reduce anxiety-like behavior and improve social behavior in preclinical models of autism spectrum disorders. In addition, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been shown to reduce pain perception in preclinical models of chronic pain.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several advantages for lab experiments. It has high selectivity for mGluR5, which reduces the potential for off-target effects. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several limitations. It has a short half-life, which limits its duration of action. It is also expensive to synthesize, which may limit its availability for research purposes.

Orientations Futures

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has several potential future directions for research. It may be investigated further for its potential therapeutic applications in Alzheimer's disease, Fragile X syndrome, and schizophrenia. It may also be investigated for its potential as an analgesic and anxiolytic agent. In addition, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may be used as a tool compound to study the role of mGluR5 in various physiological processes, including synaptic plasticity and cell survival. Finally, N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide may be used as a lead compound for the development of new PAMs with improved pharmacokinetic properties and therapeutic potential.

Méthodes De Synthèse

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide involves several steps, as described in a patent application by Johnson & Johnson Pharmaceutical Research & Development (US20090036578A1). The starting material is 4-bromomethylcyclohexanone, which undergoes a Grignard reaction with 4-hydroxybenzaldehyde to yield an intermediate. This intermediate is then subjected to a reductive amination reaction with 5-methyl-2-pyrrolidinone to form N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide.

Applications De Recherche Scientifique

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in preclinical models of Alzheimer's disease, Fragile X syndrome, and schizophrenia. It has also been investigated for its potential as an analgesic and anxiolytic agent.

Propriétés

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14-4-9-18(21-10-2-3-11-21)17(12-14)19(23)20-16-7-5-15(13-22)6-8-16/h4,9,12,15-16,22H,2-3,5-8,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNWFKVBLSLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-5-methyl-2-pyrrolidin-1-ylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.